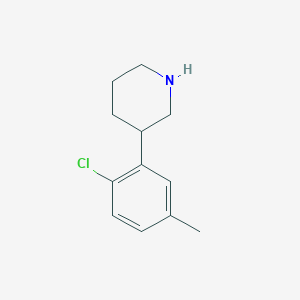
3-(2-Chloro-5-methylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-5-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the chloro and methyl groups on the phenyl ring makes this compound particularly interesting for various chemical and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methylphenyl)piperidine typically involves the reaction of 2-chloro-5-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
3-(2-Chloro-5-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
科学研究应用
3-(2-Chloro-5-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 3-(2-Chloro-5-methylphenyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter activity and other signaling pathways .
相似化合物的比较
Similar Compounds
- 3-(2-Chloro-4-methylphenyl)piperidine
- 3-(2-Chloro-6-methylphenyl)piperidine
- 3-(2-Chloro-5-ethylphenyl)piperidine
Uniqueness
3-(2-Chloro-5-methylphenyl)piperidine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds .
生物活性
3-(2-Chloro-5-methylphenyl)piperidine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.70 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC(=C(C=C1)Cl)N2CCCCC2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Research indicates that this compound may act as an antagonist or modulator at specific receptor sites, influencing physiological responses such as pain perception and mood regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. A notable study reported that this compound exhibited significant cytotoxic effects against breast cancer cells (MDA-MB-231), with an IC50 value indicating effective growth inhibition at micromolar concentrations .
Antidepressant Effects
Research has also explored the compound's potential antidepressant properties. In animal models, administration of this compound resulted in reduced depressive-like behaviors, suggesting its efficacy in modulating serotonin and norepinephrine levels in the brain .
Data Table: Biological Activity Summary
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | IC50 ~10 µM against MDA-MB-231 | |
| Antidepressant | Reduced depressive-like behaviors | |
| Neurotransmitter Modulation | Interaction with serotonin receptors |
Case Studies
- Anticancer Study :
- Behavioral Analysis :
属性
CAS 编号 |
1044768-91-3 |
|---|---|
分子式 |
C12H16ClN |
分子量 |
209.71 g/mol |
IUPAC 名称 |
3-(2-chloro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI 键 |
FWJVYSLHIMVWRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Cl)C2CCCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















